Butyrate de phényle

Vue d'ensemble

Description

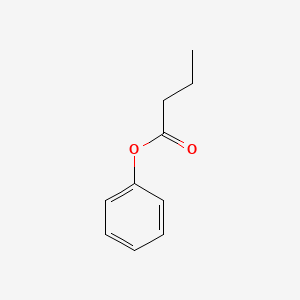

Phenyl butyrate, also known as 4-phenylbutyric acid, is an aromatic fatty acid with a chemical structure consisting of a phenyl group attached to a butyric acid chain. This compound is known for its diverse applications in medicine, particularly in the treatment of urea cycle disorders and as a chemical chaperone in protein misfolding diseases.

Applications De Recherche Scientifique

Phenyl butyrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Acts as a chemical chaperone, stabilizing proteins and preventing misfolding.

Medicine: Used in the treatment of urea cycle disorders, amyotrophic lateral sclerosis, and cystic fibrosis

Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of other chemical compounds.

Mécanisme D'action

Target of Action

Phenyl butyrate, also known as phenylbutyric acid, is primarily targeted towards the management of chronic urea cycle disorders due to deficiencies in specific enzymes . It is used as an adjunctive therapy for both neonatal-onset deficiency and late-onset disease with a history of hyperammonemic encephalopathy .

Mode of Action

Phenyl butyrate is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is then conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine . This process provides an alternative pathway for the excretion of excess nitrogen .

Pharmacokinetics

Phenyl butyrate is rapidly metabolized in the liver and kidney to phenylacetate . Following oral administration, peak plasma levels of phenylbutyrate occur within 1 hour . The pharmacokinetic parameters for phenylbutyrate for Cmax (μg/mL), Tmax (hours), and elimination half-life (hours) were 195, 1.00, and 0.76, respectively . The drug is primarily excreted by the kidneys .

Result of Action

Phenyl butyrate demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders . In addition, it has been found to inhibit Schwann cell inflammation, promoting axonal regeneration and remyelination .

Action Environment

The action of phenyl butyrate can be influenced by various environmental factors. For instance, the intestinal microbiota plays a critical role in the production of butyrate, a bacterial metabolite synthesized in the gut . Changes in the gut microbiota can therefore impact the production and action of phenyl butyrate. Moreover, dietary compounds can modulate histone acetylation and deacetylation, potentially affecting the action of phenyl butyrate, which is known to act as a histone deacetylase inhibitor .

Analyse Biochimique

Biochemical Properties

Phenyl butyrate plays a significant role in biochemical reactions, particularly as a histone deacetylase inhibitor and a chemical chaperone. As a histone deacetylase inhibitor, phenyl butyrate modulates gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and gene transcription . Additionally, phenyl butyrate acts as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins . It interacts with various enzymes and proteins, including histone deacetylases and misfolded proteins, to exert its effects.

Cellular Effects

Phenyl butyrate has diverse effects on different cell types and cellular processes. In cancer cells, it induces differentiation, cell cycle arrest, and apoptosis by modulating gene expression and protein function . In neurons, phenyl butyrate has been shown to upregulate the expression of neuroprotective proteins and enhance stress resistance . It also influences cell signaling pathways, such as the protein kinase C-cAMP-response element-binding protein pathway, and affects cellular metabolism by altering the expression of metabolic enzymes .

Molecular Mechanism

At the molecular level, phenyl butyrate exerts its effects through several mechanisms. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, facilitating nitrogen excretion . As a histone deacetylase inhibitor, phenyl butyrate increases histone acetylation, leading to changes in gene expression . It also acts as a chemical chaperone, stabilizing protein conformation and preventing aggregation . These molecular interactions contribute to its therapeutic and biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl butyrate can vary over time. It has a relatively short half-life, with rapid metabolism to phenylacetate . Studies have shown that phenyl butyrate can induce immediate changes in gene expression and protein function, but its long-term effects may depend on sustained exposure and dosage . Stability and degradation of phenyl butyrate in vitro and in vivo can influence its efficacy and duration of action.

Dosage Effects in Animal Models

The effects of phenyl butyrate in animal models are dose-dependent. At lower doses, it has been shown to improve cognitive function and reduce neuroinflammation in models of neurodegenerative diseases . Higher doses may lead to adverse effects, including toxicity and metabolic disturbances . The therapeutic window and optimal dosage for phenyl butyrate vary depending on the specific condition and animal model used.

Metabolic Pathways

Phenyl butyrate is primarily metabolized in the liver and kidneys through mitochondrial beta-oxidation to phenylacetate . Phenylacetate is then conjugated with glutamine to form phenylacetylglutamine, which is excreted in the urine . This metabolic pathway provides an alternative route for nitrogen excretion, bypassing the urea cycle. Phenyl butyrate also influences metabolic flux and metabolite levels by modulating the expression of metabolic enzymes .

Transport and Distribution

Phenyl butyrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestines and transported to the liver, where it undergoes metabolism . Within cells, phenyl butyrate can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues can influence its therapeutic effects and bioavailability.

Subcellular Localization

The subcellular localization of phenyl butyrate is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm and nucleus . Phenyl butyrate’s activity as a histone deacetylase inhibitor suggests its presence in the nucleus, where it modulates chromatin structure and gene expression . Additionally, its role as a chemical chaperone may involve interactions with the endoplasmic reticulum and other organelles involved in protein folding .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl butyrate can be synthesized through various methods. One common approach involves the oxidation of 4-phenyl-1-butanol using sodium chlorite, a nitroxyl radical catalyst, and sodium hypochlorite in an organic solvent and phosphate buffer. The reaction is quenched with sodium sulfite to produce 4-phenylbutyric acid . Another method involves the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with a base .

Industrial Production Methods: Industrial production of phenyl butyrate typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions helps in optimizing the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl butyrate undergoes various chemical reactions, including:

Reduction: Reduction of phenyl butyrate to its corresponding alcohol using reducing agents.

Substitution: Phenyl butyrate can undergo substitution reactions where the phenyl group or the butyric acid chain is modified.

Common Reagents and Conditions:

Oxidation: Sodium chlorite, sodium hypochlorite, nitroxyl radical catalyst.

Reduction: Common reducing agents like lithium aluminum hydride.

Substitution: Various reagents depending on the desired substitution.

Major Products:

Oxidation: 4-phenylbutyric acid.

Reduction: 4-phenyl-1-butanol.

Substitution: Various substituted phenyl butyrate derivatives.

Comparaison Avec Des Composés Similaires

Phenyl butyrate is unique due to its dual role as a histone deacetylase inhibitor and a chemical chaperone. Similar compounds include:

Phenylbutyric acid: A derivative with similar applications in urea cycle disorders.

Sodium phenylbutyrate: The sodium salt form, used for similar medical applications.

4-Phenylbutyric acid: Another derivative with comparable properties.

Phenyl butyrate stands out due to its versatility and effectiveness in treating a range of medical conditions, making it a valuable compound in both research and clinical settings.

Propriétés

IUPAC Name |

phenyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVPBCZDHMIOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195857 | |

| Record name | Phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet floral aroma | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | Phenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.028 (20°) | |

| Record name | Phenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1997/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4346-18-3 | |

| Record name | Phenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004346183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9K49A127H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041612 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.